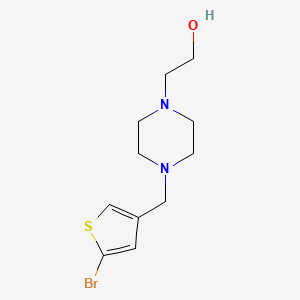

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol is a compound that features a piperazine ring substituted with a bromothiophene moiety and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 5-bromothiophene-3-carbaldehyde with piperazine, followed by reduction and subsequent functionalization to introduce the ethan-1-ol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromothiophene moiety can be reduced to a thiophene ring.

Substitution: The bromine atom in the bromothiophene can be substituted with other nucleophiles such as amines or thiols

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethanal or 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethanoic acid .

Scientific Research Applications

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modulation of biological pathways, particularly those involving piperazine derivatives.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromothiophene moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

2-(4-(4-Bromophenyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a bromophenyl group instead of a bromothiophene.

2-(4-(4-Chlorophenyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a chlorophenyl group.

2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a methoxyphenyl group

Uniqueness

2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

The compound 2-(4-((5-bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol, also known by its CAS number 1248743-98-7, is a piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a bromothiophene moiety. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 333.25 g/mol |

| XLogP3-AA | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cholinesterase Inhibition : Similar compounds have shown efficacy as cholinesterase inhibitors, which are crucial in treating neurodegenerative disorders such as Alzheimer's disease .

- Monoamine Oxidase Inhibition : The compound may also exhibit monoamine oxidase inhibitory activity, contributing to its neuroprotective effects .

- Antimicrobial Activity : It has been evaluated for antibacterial properties against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of bromothiophene compounds possess significant antimicrobial properties. For instance, compounds related to this compound have been tested against various bacterial strains, revealing effective inhibition:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

Neuroprotective Effects

Research has indicated that the compound may serve as a neuroprotectant, potentially useful in treating neurodegenerative diseases. A study involving animal models showed that administration of the compound led to improved cognitive function and reduced oxidative stress markers in the brain .

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Cholinesterase Inhibition : A series of piperazine derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. The results indicated that modifications at the piperazine ring significantly enhanced inhibitory potency .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various bromothiophene derivatives against clinical isolates. The results highlighted that certain substitutions led to increased activity against resistant strains of bacteria .

Properties

Molecular Formula |

C11H17BrN2OS |

|---|---|

Molecular Weight |

305.24 g/mol |

IUPAC Name |

2-[4-[(5-bromothiophen-3-yl)methyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C11H17BrN2OS/c12-11-7-10(9-16-11)8-14-3-1-13(2-4-14)5-6-15/h7,9,15H,1-6,8H2 |

InChI Key |

RGAUBLWSHOCDKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CSC(=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.